molecular formula C15H14ClN5OS B12602347 6-(5-Chlorothiophen-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 897361-78-3

6-(5-Chlorothiophen-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12602347
CAS No.: 897361-78-3
M. Wt: 347.8 g/mol
InChI Key: BKRSHASARUCZTP-UHFFFAOYSA-N
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Description

6-(5-Chlorothiophen-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a chlorothiophene ring, a morpholine ring, and a pyridopyrimidine core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Chlorothiophen-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic reactions. The process often starts with the preparation of the chlorothiophene derivative, followed by the formation of the pyridopyrimidine core. The final step involves the introduction of the morpholine ring. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(5-Chlorothiophen-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides, acids, and bases, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

6-(5-Chlorothiophen-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(5-Chlorothiophen-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(5-Bromothiophen-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine
  • 6-(5-Methylthiophen-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine
  • 6-(5-Fluorothiophen-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine

Uniqueness

6-(5-Chlorothiophen-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine stands out due to the presence of the chlorine atom in the thiophene ring. This chlorine atom can significantly influence the compound’s reactivity and interactions with biological targets, making it a unique and valuable compound for research and development.

Properties

CAS No.

897361-78-3

Molecular Formula

C15H14ClN5OS

Molecular Weight

347.8 g/mol

IUPAC Name

6-(5-chlorothiophen-2-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C15H14ClN5OS/c16-12-4-3-11(23-12)9-1-2-10-13(18-9)14(20-15(17)19-10)21-5-7-22-8-6-21/h1-4H,5-8H2,(H2,17,19,20)

InChI Key

BKRSHASARUCZTP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2N=C(C=C3)C4=CC=C(S4)Cl)N

Origin of Product

United States

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